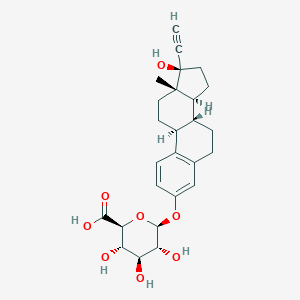

炔雌醇-3-邻-葡萄糖醛酸苷

描述

Synthesis Analysis

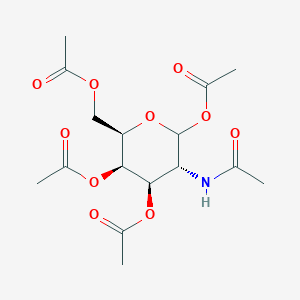

The synthesis of ethynylestradiol-3-o-glucuronide involves the SnCl4-promoted reaction between beta-acetoxy GAM and the t-17 beta-hydroxyl group of EE2-3-acetate, leading to the formation of the alpha- and beta-anomers of 17 beta-D-glucuronide conjugate of ethynylestradiol. The conjugates can be resolved by crystallization and HPLC, with their structure confirmed by various spectroscopic methods including UV, IR, mass spectrometry, and NMR, alongside X-ray crystallographic analysis for the beta-anomer (Hadd et al., 1983).

科学研究应用

合成和分析:固定在中空纤维膜生物反应器中的哺乳动物微粒体已被用于合成 17-炔雌醇葡萄糖醛酸苷。该方法为分析口服避孕药的代谢特征提供了有价值的标准 (Van Gilder & A. Bunch, 1998)。

药物代谢:大鼠中炔雌醇的给药增加了基底外侧 Mrp3 表达,这可能补偿了减少的顶端 Mrp2 表达和活性,从而可能防止常见 Mrp 底物的细胞内积累 (M. Ruiz 等人,2006)。

改进的合成:已经证明了使用三氟化硼二乙醚酯催化剂对 17-雌二醇、17-炔雌醇和雌酮的 β-D-葡萄糖醛酸苷进行了改进的合成,提供了化学合成技术的进步 (B. Werschkun, Karin Gorziza, & J. Thiem, 1999)。

人体代谢研究:对 17α-炔雌醇的人尿和肝共轭物的研究显示尿共轭物中存在明显的放射性峰,其中葡萄糖醛酸苷部分在排泄中占主导地位。这提供了对该化合物人体代谢的见解 (E. Helton, Maryanne C. Williams, & J. Goldzieher, 1976)。

生化研究:研究表明,炔雌醇的 17 β-葡萄糖醛酸苷共轭物的 α-异构体对牛 β-葡萄糖醛酸苷酶水解有抵抗力,突出了共轭物对之间的生化差异 (H. Hadd 等人,1983)。

药代动力学和避孕效果:17 α-炔雌醇作为避孕药的药代动力学和有效性受 2-羟基化速率的影响。肝微粒体细胞色素 P-450 IIIA4 在此过程中起主要作用,其可变水平会影响清除率 (F. Guengerich, 1990)。

作用机制

Target of Action

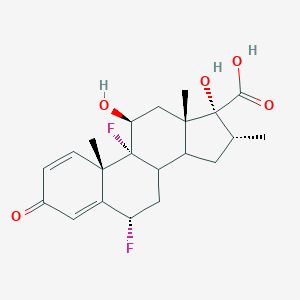

Ethynylestradiol-3-o-glucuronide, also known as Ethinylestradiol (EE), is a synthetic estrogen . Its primary targets are estrogen receptors found in various tissues, including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

EE interacts with estrogen receptors, leading to a decrease in luteinizing hormone and gonadotrophic hormone . This interaction results in a decrease in endometrial vascularization and prevents ovulation . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .

Biochemical Pathways

EE affects several biochemical pathways. It is extensively metabolized, primarily via intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation . The metabolism of EE involves the CYP3A4 hepatic cytochrome enzyme .

Pharmacokinetics

The pharmacokinetics of EE involve absorption, distribution, metabolism, and excretion (ADME). A 30µg oral dose of EE reaches a Cmax of 74.1±35.6pg/mL, with a Tmax of 1.5±0.5h, and an AUC of 487.4±166.6pg*h/mL . EE is 98.3-98.5% bound to albumin in serum . It has a long duration of action as it is taken once daily .

Result of Action

The molecular and cellular effects of EE’s action include the development and maintenance of the female reproductive system and secondary sexual characteristics . It is used as a contraceptive, preventing pregnancy after sex . It can also treat absence of menstruation, symptoms during menstruation, and acne .

Action Environment

The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, the beginning of enterohepatic circulation (EHC) can cause a sharp discontinuity in the decline of plasma EE levels . Moreover, the bioavailability and metabolism of EE can be affected by factors such as the individual’s health status, other medications taken, and genetic factors .

安全和危害

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O8/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31)/t16-,17-,18+,19+,20+,21-,22+,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBBEZHAELJFKW-IWTIIAAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60134-76-1 | |

| Record name | Ethynylestradiol-3-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYNYLESTRADIOL-3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9MHL6CNMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

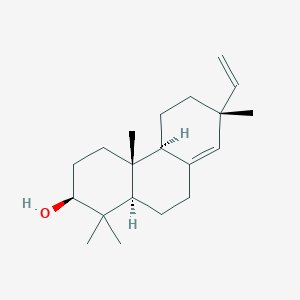

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)

![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)